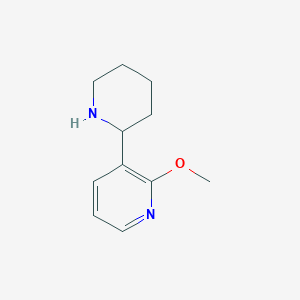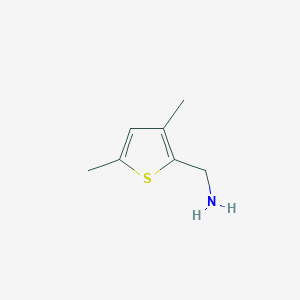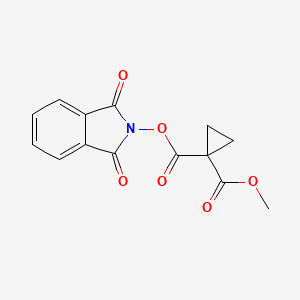
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate is a complex organic compound characterized by the presence of an isoindoline nucleus and a cyclopropane ring.
準備方法
The synthesis of 1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods to construct these complex heterocyclic structures efficiently .
化学反応の分析
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of herbicides, colorants, dyes, and polymer additives.
作用機序
The mechanism of action of 1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological pathways and molecular targets .
類似化合物との比較
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate can be compared with other N-isoindoline-1,3-dione derivatives. Similar compounds include:
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide These compounds share a similar isoindoline nucleus but differ in their substituents, leading to unique chemical and biological properties .
特性
CAS番号 |
2248333-42-6 |
|---|---|
分子式 |
C14H11NO6 |
分子量 |
289.24 g/mol |
IUPAC名 |
1-O'-(1,3-dioxoisoindol-2-yl) 1-O-methyl cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C14H11NO6/c1-20-12(18)14(6-7-14)13(19)21-15-10(16)8-4-2-3-5-9(8)11(15)17/h2-5H,6-7H2,1H3 |
InChIキー |
FCJUOFDRXPZMTD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid](/img/structure/B13569579.png)
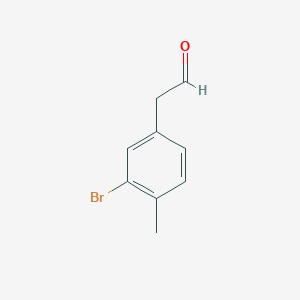
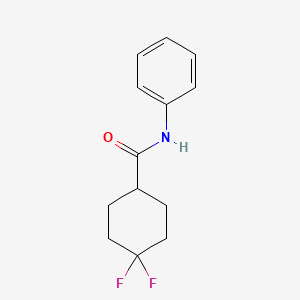
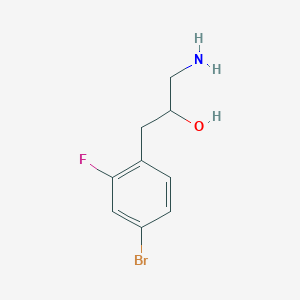

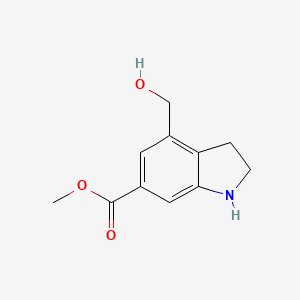
![3-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13569609.png)
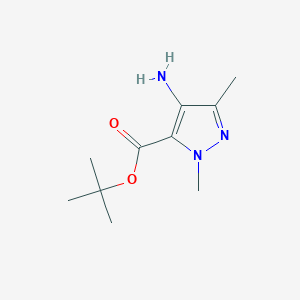
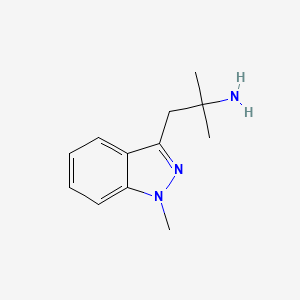

![(3AR,4S,6AS)-5-(Tert-butoxycarbonyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-C]pyrrole-4-carboxylic acid](/img/structure/B13569644.png)
